6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
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Overview
Description
6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a nitro group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 6-Amino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Substitution: Derivatives with different substituents at the 6-position.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: The amino group provides different reactivity and biological activity compared to the nitro group.
1H-Pyrrolo[2,3-b]pyridin-6-amine: Another derivative with distinct chemical and biological properties.
Uniqueness
6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable molecule in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-nitro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-2-5-6(9-7)1-4(3-8-5)10(12)13/h1,3H,2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBTIFSLJHLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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